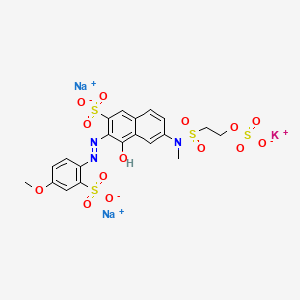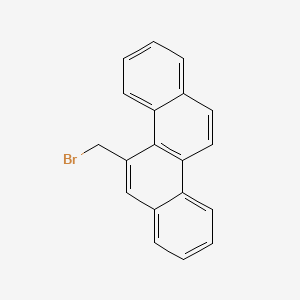
Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate: is a chemical compound that belongs to the class of carbamate esters. This compound is characterized by the presence of an alkyne group (triple bond) and a carbamate group, which are linked to a phenyl ring substituted with chlorine and ethoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate typically involves the reaction of Oct-1-yn-3-ol with 3-chloro-4,5-diethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride produced during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The alkyne group in Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate can undergo oxidation reactions to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent and conditions used.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving carbamate hydrolysis.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site serine residue, leading to enzyme inactivation. This mechanism is similar to that of other carbamate-based inhibitors.
Vergleich Mit ähnlichen Verbindungen
Iodopropynyl butylcarbamate: Used as a preservative in various industries.
Methyl carbamate: A simpler carbamate ester with different applications.
Ethyl carbamate: Known for its use in organic synthesis and as a precursor to other compounds.
Uniqueness: Oct-1-yn-3-yl (3-chloro-4,5-diethoxyphenyl)carbamate is unique due to its combination of an alkyne group and a substituted phenyl ring
Eigenschaften
CAS-Nummer |
84971-75-5 |
|---|---|
Molekularformel |
C19H26ClNO4 |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
oct-1-yn-3-yl N-(3-chloro-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C19H26ClNO4/c1-5-9-10-11-15(6-2)25-19(22)21-14-12-16(20)18(24-8-4)17(13-14)23-7-3/h2,12-13,15H,5,7-11H2,1,3-4H3,(H,21,22) |
InChI-Schlüssel |
KEYWGZAZXCRCQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C#C)OC(=O)NC1=CC(=C(C(=C1)Cl)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


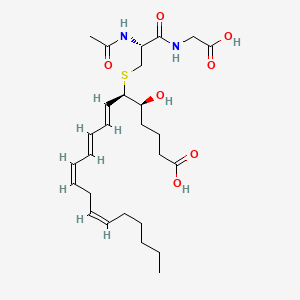
![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)

![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)

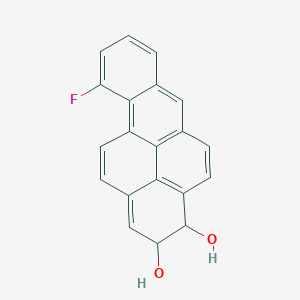
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
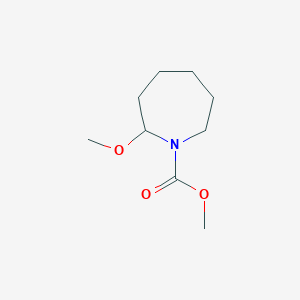
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)


